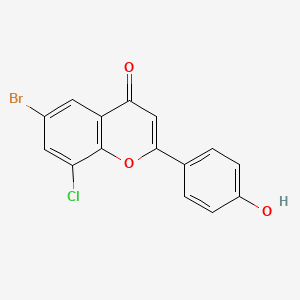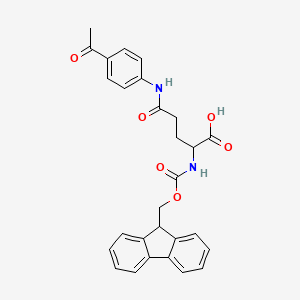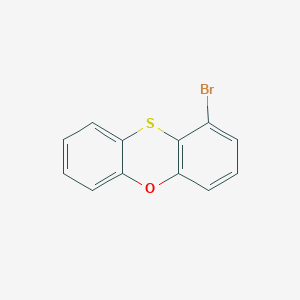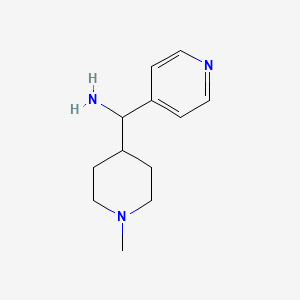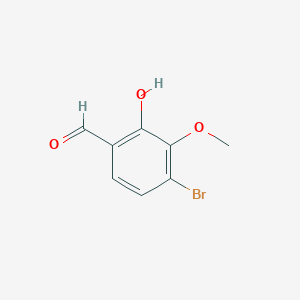
2,4-Di-tert-butylphenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylphenyl ethyl carbonate: is an organic compound that belongs to the class of phenyl carbonates. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and an ethyl carbonate group. This compound is known for its stability and is used in various industrial applications, including as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and increases the efficiency of the production process. The use of automated systems also helps in maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Di-tert-butylphenyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonate group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,4-Di-tert-butylphenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butylphenyl ethyl carbonate involves its interaction with molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially affecting mood and behavior.
Comparaison Avec Des Composés Similaires
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the ethyl carbonate group.
4,4’-Di-tert-butylbiphenyl: Another related compound with two phenyl rings and tert-butyl groups.
Uniqueness: 2,4-Di-tert-butylphenyl ethyl carbonate is unique due to the presence of both tert-butyl groups and the ethyl carbonate group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
C17H26O3 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(2,4-ditert-butylphenyl) ethyl carbonate |
InChI |
InChI=1S/C17H26O3/c1-8-19-15(18)20-14-10-9-12(16(2,3)4)11-13(14)17(5,6)7/h9-11H,8H2,1-7H3 |
Clé InChI |
HHQRFKZQMJBWSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


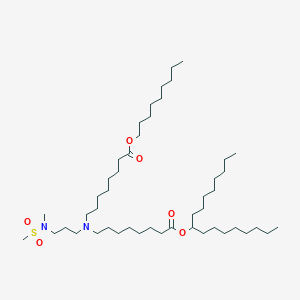
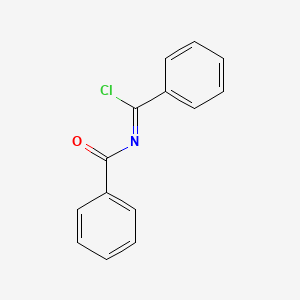



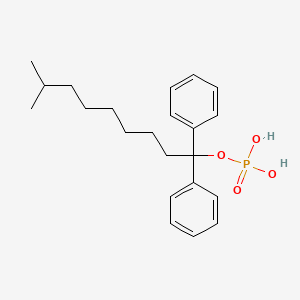
![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)
